molecular formula C18H19N7O3S B2666050 methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate CAS No. 1797696-23-1

methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2666050
CAS No.: 1797696-23-1
M. Wt: 413.46
InChI Key: ZMCGTYVWYXBECU-UHFFFAOYSA-N
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Description

Methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a combination of heterocyclic structures, including triazole, pyrimidine, piperidine, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed through condensation reactions involving amidines and β-dicarbonyl compounds.

    Piperidine Ring Formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Thiophene Ring Synthesis: Thiophene rings are typically synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation between the carboxylic acid and amine functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyrimidine derivatives.

    Substitution Products: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential pharmacological activities include antimicrobial, anticancer, and antifungal properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heterocyclic rings.

Mechanism of Action

The mechanism of action of methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, combining several pharmacophores into a single molecule. This structural complexity allows for multiple modes of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-28-18(27)16-13(4-6-29-16)23-17(26)12-3-2-5-24(8-12)14-7-15(21-10-20-14)25-11-19-9-22-25/h4,6-7,9-12H,2-3,5,8H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGTYVWYXBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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